molecular formula C20H19N7O2 B12177061 2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide

Cat. No.: B12177061
M. Wt: 389.4 g/mol
InChI Key: SSPQSYDYFKGNRN-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide is a complex organic compound that features an indole core, an acetylamino group, and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the acetylamino group and the tetrazole moiety. Common reagents used in these reactions include acetic anhydride for acetylation and sodium azide for the formation of the tetrazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form different derivatives.

    Reduction: The acetylamino group can be reduced to an amine.

    Substitution: The tetrazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield indole-2-carboxylic acid derivatives, while reduction of the acetylamino group can produce primary amines.

Scientific Research Applications

2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The acetylamino group may enhance the compound’s ability to penetrate cell membranes, while the tetrazole moiety can participate in hydrogen bonding and other interactions with biological molecules. These combined effects contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide: shares structural similarities with other indole derivatives and tetrazole-containing compounds.

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core.

    5-(2-methyl-2H-tetrazol-5-yl)-1H-indole: A compound with a similar tetrazole moiety.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H19N7O2

Molecular Weight

389.4 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-[3-(2-methyltetrazol-5-yl)phenyl]acetamide

InChI

InChI=1S/C20H19N7O2/c1-13(28)21-17-7-4-8-18-16(17)9-10-27(18)12-19(29)22-15-6-3-5-14(11-15)20-23-25-26(2)24-20/h3-11H,12H2,1-2H3,(H,21,28)(H,22,29)

InChI Key

SSPQSYDYFKGNRN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC=CC(=C3)C4=NN(N=N4)C

Origin of Product

United States

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